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Compound of Interest

Compound Name: N3-PEG3-CH2CH2-Boc

Cat. No.: B605841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-PEG3-CH2CH2-Boc is a heterobifunctional linker designed for advanced bioconjugation

applications.[1][2] It incorporates a terminal azide (N3) group for click chemistry reactions and a

Boc-protected amine, which can be deprotected to reveal a primary amine for subsequent

conjugation. The three-unit polyethylene glycol (PEG) spacer enhances solubility and provides

flexibility to the conjugated molecules.[3] This linker is particularly valuable in the synthesis of

complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting

Chimeras (PROTACs).[4][5][6]

The azide functionality allows for highly efficient and specific ligation to alkyne-modified

molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-

promoted azide-alkyne cycloaddition (SPAAC).[5][6] The Boc-protected amine provides an

orthogonal handle for conjugation to molecules bearing carboxylic acids or activated esters.[7]

This dual functionality enables a controlled, stepwise approach to the synthesis of complex

bioconjugates.

Core Applications
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to an

antibody or other targeting ligand.[4][6]
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PROTAC Synthesis: It can serve as a bridge to connect a target protein-binding ligand with

an E3 ubiquitin ligase ligand.[1][5][8]

Peptide Modification: The linker can be used to create branched peptide structures.

Surface Functionalization: It is suitable for modifying surfaces with multiple reactive groups.

Physicochemical Properties
Property Value

Molecular Formula C13H25N3O5

Molecular Weight 303.35 g/mol

Appearance Colorless to slightly yellow oil

Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform

Storage Store at -20°C, desiccated

Experimental Protocols
This section details a two-stage bioconjugation workflow involving the deprotection of the Boc

group followed by conjugation of the resulting amine, and a subsequent click chemistry

reaction using the azide group.

Protocol 1: Boc Deprotection of N3-PEG3-CH2CH2-Boc
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to

expose the primary amine.

Materials:

N3-PEG3-CH2CH2-Boc

Anhydrous Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Rotary evaporator

Thin-layer chromatography (TLC) supplies or LC-MS

Procedure:

Dissolve N3-PEG3-CH2CH2-Boc in anhydrous DCM (e.g., 10 mg/mL).

Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).[7]

Stir the reaction mixture at room temperature for 1-2 hours.[7]

Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.[9]

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary

evaporator.[9]

To ensure complete removal of TFA, co-evaporate the residue with DCM three times.[7]

For a neutral amine product, dissolve the residue in DCM and carefully wash with saturated

NaHCO₃ solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the deprotected product, N3-PEG3-CH2CH2-NH2.

Quantitative Data (Representative):

Parameter Value Reference

Reaction Time 1 - 2 hours [7]

Reaction Temperature Room Temperature [7]

Typical Yield >95% [10]
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Protocol 2: Amide Bond Formation with the Deprotected
Linker
This protocol outlines the coupling of the deprotected N3-PEG3-CH2CH2-NH2 to a molecule

containing a carboxylic acid.

Materials:

Deprotected linker (N3-PEG3-CH2CH2-NH2)

Carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule drug)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Purification supplies (e.g., preparative HPLC)

Procedure:

Dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in

anhydrous DMF.

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to

activate the carboxylic acid by forming an NHS ester.[9]

In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add

DIPEA (2 equivalents).

Add the activated NHS ester solution to the linker solution and stir the reaction mixture at

room temperature overnight.

Monitor the reaction progress by LC-MS.
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Upon completion, purify the conjugate by preparative reverse-phase HPLC.

Quantitative Data for Amide Coupling:

Parameter Value Notes

Activation Reagents EDC (1.2 eq.), NHS (1.2 eq.)
Molar equivalents relative to

the carboxylic acid.

Conjugation pH 7.2 - 8.5 Optimal for amine reactivity.

Reaction Time 4 - 12 hours
Can be optimized based on

reactants.

Reaction Temperature Room Temperature
Gentle agitation is

recommended.

Protocol 3: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized conjugate and an

alkyne-containing molecule.

Materials:

Azide-functionalized conjugate from Protocol 2

Alkyne-containing molecule (e.g., a drug, fluorophore, or targeting ligand)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine

(TBTA)

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

DMSO or DMF
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Procedure:

Dissolve the azide-functionalized conjugate in an aqueous buffer.

Dissolve the alkyne-containing molecule in DMSO or DMF to prepare a stock solution.

Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).[11]

Prepare a premixed solution of CuSO₄ and THPTA (e.g., 20 mM CuSO₄ and 50 mM THPTA).

[11]

In a reaction tube, combine the azide-functionalized conjugate, the alkyne-containing

molecule (typically in 2-5 fold molar excess), and the CuSO₄/THPTA solution.

Initiate the reaction by adding the sodium ascorbate solution.[12]

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugates).

Purify the final bioconjugate using an appropriate method, such as size-exclusion

chromatography (SEC) or affinity chromatography.

Quantitative Data for CuAAC Reaction:

Parameter Value Reference

Molar Excess of Alkyne 2 - 10 fold [13]

Copper(I) Source CuSO₄ with sodium ascorbate [11]

Ligand THPTA (for aqueous media) [12]

Reaction Time 1 - 4 hours [14]

Reaction Temperature Room Temperature [14]

Typical Yield >90% [14]

Visualizations
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Experimental Workflow

Step 1: Boc Deprotection

Step 2: Amide Bond Formation

Step 3: Click Chemistry (CuAAC)

N3-PEG3-CH2CH2-Boc

Treat with TFA in DCM

N3-PEG3-CH2CH2-NH2

N3-PEG3-CH2CH2-NH-Molecule A

Molecule with COOH

Activate with EDC/NHS

CuSO4, NaAsc, THPTA

Alkyne-modified Molecule

Final Bioconjugate

Click to download full resolution via product page

Caption: Workflow for a two-stage bioconjugation using N3-PEG3-CH2CH2-Boc.
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Caption: Logical pathway for the synthesis of a PROTAC using N3-PEG3-CH2CH2-Boc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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